Cas no 71675-85-9 (Amisulpride)
Amisulpride Chemical and Physical Properties
Names and Identifiers
-
- Amisulpride
- AMINOSULTOPRIDE
- SOLIAN
- 3-Amino-6-isopropylpyridine
- 4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxybenzamide
- : Amisulpride
- 4-amino-N-[(1-ethyl-2-pyrrolidin-yl)methyl]-5-(ethyl-sulfonyl)-2--methoxybenzamide
- Amisulpiride
- Amisulprida
- Amisulpridum
- Amisulpridum [INN-Latin]
- DAN 2163
- DAN-2163
- Deniban
- Socian
- 4-Amino-N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-(ethylsulfonyl)-2-methoxybenzamide
- 4-Amino-N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-ethylsulfonyl-2-methoxybenzamide
- NCGC00092310-06
- CCG-100860
- PS24 - Amisulpride
- A837282
- Amisulpride, 1mg/ml in Methanol
- NC00110
- Amisulpride- Bio-X
- AMISULPRIDE [ORANGE BOOK]
- AB00639933-09
- Deniban (TN)
- EINECS 275-831-7
- APD-421
- 71675-85-9 (free base)
- HMS3263D07
- HMS3657E11
- Amisulpride for system suitability
- Amisulpride [INN]
- SW197490-3
- AKOS005567252
- Amisulprida [INN-Spanish]
- DTXCID3022613
- HB1879
- HMS3413G07
- 4-Amino-N-[(1-Ethyl-2-pyrrolidinyl)methyl]-5-(ethylsulfonyl)- 2-methoxybenzamide
- AB00639933-07
- SMR000449309
- N05AL05
- UNII-8110R61I4U
- HMS2051K10
- NCGC00092310-02
- NCGC00092310-04
- NTJOBXMMWNYJFB-UHFFFAOYSA-N
- BCPP000404
- NCGC00092310-16
- MLS000758258
- D07310
- Barhemsys (TN)
- AMISULPRIDE [WHO-DD]
- NSC760085
- HMS3393K10
- Sulpitac
- AB00639933_10
- SDCCGSBI-0633795.P001
- AMISULPRIDE [EP MONOGRAPH]
- Amisulpride, European Pharmacopoeia (EP) Reference Standard
- C17H27N3O4S
- CCG-222437
- 4-Amino-N-[(1-ethyl-2-pyrrolidinyl) methyl]-5-(ethylsulfonyl)-2-benzamide
- CHEMBL243712
- BDBM81790
- Q418785
- EN300-18166870
- NSC-760085
- NS00000416
- SY052770
- 4-Amino-N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-(ethylsulfonyl)-2-benzamide
- SL-91.1077
- S1280
- Amisulpride; 4-Amino-N-[[(2RS)-1-ethylpyrrolidin-2-yl]methyl]-5-(ethylsulfonyl)-2-methoxybenzamide
- Barhemsys
- MFCD00866691
- DB06288
- HMS3677G07
- HMS3713N06
- GTPL963
- HMS3268L09
- Tox21_501133
- NSC_2159
- 71675-85-9
- AMISULPRIDE (EP MONOGRAPH)
- NCGC00092310-03
- SR-01000759303
- W-104511
- NCGC00261818-01
- LP01133
- CS-1791
- BRD-A60197193-001-05-4
- Amisulpridum (INN-Latin)
- Benzamide, 4-amino-N-((1-ethyl-2-pyrrolidinyl)methyl)-5-(ethylsulfonyl)-2-methoxy-
- Amisulpride free base
- Amisulpride, >=98% (HPLC)
- CAS_71675-85-9
- 4-amino-N-((1-ethylpyrrolidin-2-yl)methyl)-5-(ethylsulfonyl)-2-methoxybenzamide
- 4-azanyl-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxy-benzamide
- HMS3369K09
- Tox21_113392
- AC-6820
- MLS000759450
- BCP9000294
- 4-Amino-N-((1-ethyl-2-pyrrolidinyl)methyl)-5-(ethylsulfonyl)-2-anisamid
- 4-Amino-N-((1-ethyl-2-pyrrolidinyl)methyl)-5-(ethylsulfonyl)-2-methoxybenzamide
- HMS2235M16
- Amisulpride 100 microg/mL in Acetonitrile
- Amisulpride [INN:BAN]
- BA164158
- HY-14545
- BCP02089
- MLS001424039
- AS-13890
- CHEBI:64045
- Amisulpride (INN)
- (+-)-amisulpride
- Pharmakon1600-01502285
- Solian (TN)
- HMS3884A09
- AMISULPRIDE [MART.]
- SCHEMBL34126
- Sulamid
- Tox21_113392_1
- 8110R61I4U
- NCGC00092310-01
- Amisulprida (INN-Spanish)
- (S)-Amisulpride?
- CAS-71675-85-9
- FT-0630805
- SR-01000759303-5
- 4-amino-5-ethanesulfonyl-n-(1-ethyl-pyrrolidin-2-ylmethyl)-2-methoxy-benzamide
- 4-Amino-N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-(ethylsulf onyl)-2-benzamide DAN 2163
- (+/-)-AMISULPRIDE
- AMISULPRIDE [MI]
- L000106
- APD421
- 4-amino-5-(ethanesulfonyl)-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxybenzamide
- 4-Amino-N-((1-ethyl-2-pyrrolidinyl)methyl)-5-(ethylsulfonyl)-o-anisamide
- Amisulpride, British Pharmacopoeia (BP) Reference Standard
- Amisulpride for system suitability, European Pharmacopoeia (EP) Reference Standard
- MLS006011769
- 4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-(ethylsulfonyl)-2-methoxybenzamide
- DTXSID5042613
- AMISULPRIDE (MART.)
- CCG-220622
- NSC 760085
- (plusmn)-amisulpride
- Amisulpride?
- STK635172
- STL454297
- BRD-A60197193-001-13-8
- 4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-(ethylsulfonyl)-2-methoxybenzenecarboximidic acid
- A2450
- BRD-A60197193-001-14-6
-
- MDL: MFCD00866691
- Inchi: 1S/C17H27N3O4S/c1-4-20-8-6-7-12(20)11-19-17(21)13-9-16(25(22,23)5-2)14(18)10-15(13)24-3/h9-10,12H,4-8,11,18H2,1-3H3,(H,19,21)
- InChI Key: NTJOBXMMWNYJFB-UHFFFAOYSA-N
- SMILES: S(CC)(C1C(=CC(=C(C=1)C(NCC1CCCN1CC)=O)OC)N)(=O)=O
Computed Properties
- Exact Mass: 369.17200
- Monoisotopic Mass: 369.172
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 25
- Rotatable Bond Count: 8
- Complexity: 549
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 110A^2
Experimental Properties
- Color/Form: Powder
- Density: 1.20 g/cm3
- Melting Point: 125.0 to 129.0 deg-C
- Boiling Point: 558.9°C at 760 mmHg
- Flash Point: 291.8 °C
- Refractive Index: 1.545
- Solubility: DMSO: ≥5 mg/mL
- PSA: 110.11000
- LogP: 3.27590
- Merck: 485
- Sensitiveness: Sensitive to heat, humidity and light
Amisulpride Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P264-P270-P301+P312+P330-P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: R22
- Safety Instruction: S22-S24/25
- RTECS:CV2308701
-
Hazardous Material Identification:
- Toxicity:LD50 in male mice (mg/kg): 56-60 i.v.; 175-180 i.p.; 224-250 s.c.; 1024-1054 orally (Thominet)
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- Safety Term:S22;S24/25
- Risk Phrases:R22
Amisulpride Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Amisulpride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 99R0010-1g |
AMISULPRIDE |
71675-85-9 | 98% | 1g |
¥4354.48 | 2025-02-20 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 99R0010-5g |
AMISULPRIDE |
71675-85-9 | 98% | 5g |
¥17417.93 | 2025-02-20 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 99R0010-500mg |
AMISULPRIDE |
71675-85-9 | 98% | 500mg |
¥2614.44 | 2025-02-20 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 99R0010-250mg |
AMISULPRIDE |
71675-85-9 | 98% | 250mg |
¥1731.3 | 2025-02-20 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 99R0010-100mg |
AMISULPRIDE |
71675-85-9 | 98% | 100mg |
¥1302.85 | 2025-02-20 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 99R0010-50mg |
AMISULPRIDE |
71675-85-9 | 98% | 50mg |
¥1092.99 | 2025-02-20 | |
| YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd. | BBP80679-5mg |
Amisulpride |
71675-85-9 | 98.0% | 5mg |
¥200 | 2021-05-07 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A129432-50mg |
Amisulpride |
71675-85-9 | ≥98% | 50mg |
¥82.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A129432-1g |
Amisulpride |
71675-85-9 | ≥98% | 1g |
¥234.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A129432-25g |
Amisulpride |
71675-85-9 | ≥98% | 25g |
¥1359.90 | 2023-09-04 |
Amisulpride Suppliers
Amisulpride Related Literature
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Xiaoting Wang,Yajun Zheng,Teng Wang,Xingchuang Xiong,Xiang Fang,Zhiping Zhang Anal. Methods 2016 8 8004
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De-Xiu Wu,Wen-Cheng Huang,Zi-Fan Liang,Wen-Long Wang,Tao Xiang,Gang Wang,Ye Du,Qian-Yuan Wu Environ. Sci.: Water Res. Technol. 2022 8 1619
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Fangfang Lu,Yajun Zheng,Yuan Zhang,Qiang Ma,Zhiping Zhang Anal. Methods 2022 14 222
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Margarida Estudante,Gra?a Soveral,José G. Morais,Leslie Z. Benet Med. Chem. Commun. 2016 7 1462
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Zhangjian Chen,Shuo Han,Jiahe Zhang,Pai Zheng,Xiaodong Liu,Yuanyuan Zhang,Guang Jia Nanoscale 2021 13 4122
Additional information on Amisulpride
Professional Introduction to Amisulpride (CAS No. 71675-85-9)
Amisulpride, a compound with the chemical name (±)-1-[4-(6-fluorobenzothiazol-3-yl)piperazin-4-yl]butan-1-one, is a well-documented pharmaceutical agent classified under the atypical antipsychotic category. Its molecular structure and pharmacological properties have been extensively studied, making it a significant compound in the field of psychiatry and neuropharmacology. The CAS No. 71675-85-9 uniquely identifies this substance, ensuring precise classification and regulatory compliance in various research and clinical settings.
The pharmacological profile of Amisulpride is characterized by its high affinity for dopamine D2 and serotonin 5-HT2A receptors, which distinguishes it from typical antipsychotics. This receptor selectivity contributes to its efficacy in treating schizophrenia and other psychotic disorders while minimizing certain side effects associated with older antipsychotic medications. Recent studies have highlighted the compound's potential in managing negative symptoms and cognitive deficits often observed in schizophrenia patients, areas where traditional antipsychotics have shown limited effectiveness.
One of the most compelling aspects of Amisulpride is its mechanism of action, which involves not only antagonism at D2 receptors but also modulation of serotonin pathways. This dual action has been linked to improved outcomes in patients with treatment-resistant schizophrenia. Furthermore, research indicates that Amisulpride may have a lower risk of causing extrapyramidal symptoms (EPS) compared to conventional antipsychotics, making it a favorable option for long-term management.
Recent clinical trials have explored the efficacy of Amisulpride in combination therapies, particularly when used alongside antidepressants or mood stabilizers. These studies suggest that such combinations can enhance therapeutic benefits while reducing the dosage requirements of individual medications. The flexibility in treatment regimens offered by Amisulpride is particularly valuable for patients who experience inadequate responses to monotherapy.
The chemical synthesis of Amisulpride involves multi-step organic reactions, starting from readily available precursors such as 6-fluorobenzothiazole and piperazine derivatives. The synthesis pathway has been optimized to ensure high yield and purity, which are critical for pharmaceutical applications. Advanced analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to verify the structural integrity of the final product.
Ethical considerations in the development and use of Amisulpride are paramount. Regulatory agencies require rigorous testing to assess both efficacy and safety profiles before approval for clinical use. Post-marketing surveillance continues to monitor long-term effects and potential adverse reactions, ensuring patient safety remains a top priority. The compound's role in global mental health initiatives underscores its importance in addressing psychiatric disorders on a broader scale.
The future directions of Amisulpride research are promising, with investigations focusing on novel delivery systems and personalized medicine approaches. For instance, sustained-release formulations could improve patient compliance by reducing dosing frequency. Additionally, genetic biomarkers may help identify subgroups of patients who would benefit most from Amisulpride therapy.
The environmental impact of producing and disposing of pharmaceutical compounds like Amisulpride is another area of growing interest. Sustainable manufacturing practices are being developed to minimize waste and reduce ecological footprints. Disposal protocols are also being refined to prevent environmental contamination while ensuring safe handling by healthcare professionals.
In conclusion, Amisulpride stands as a cornerstone in modern psychiatry due to its unique pharmacological properties and therapeutic benefits. Its continued study not only advances our understanding of psychotic disorders but also opens new avenues for treating mental health conditions more effectively. As research progresses, the full potential of this compound is likely to be realized, further improving outcomes for patients worldwide.
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